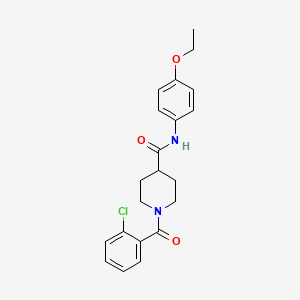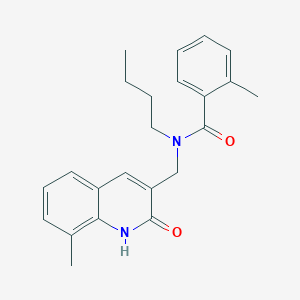
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BMH-21 and has been studied for its anticancer and antiviral properties.
作用机制
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood. However, studies have shown that BMH-21 targets multiple cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the p53 pathway. BMH-21 has been shown to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that BMH-21 inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in animal models. BMH-21 has also been shown to inhibit viral replication and reduce viral load in animal models.
实验室实验的优点和局限性
The advantages of using N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments include its potent anticancer and antiviral properties, its ability to target multiple cellular pathways, and its optimized synthesis method for high yield and purity. However, the limitations of using BMH-21 in lab experiments include its unknown mechanism of action and potential toxicity at high doses.
未来方向
There are several future directions for the study of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to study its potential for combination therapy with other anticancer or antiviral agents. Additionally, the development of BMH-21 analogs with improved pharmacological properties could also be explored. Finally, the potential for BMH-21 as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases, could be investigated.
合成方法
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-hydroxy-8-methylquinoline with 2-chloromethylbenzamide, followed by N-alkylation and N-acylation. This process has been optimized for high yield and purity and has been used in several studies to produce BMH-21 for scientific research.
科学研究应用
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential pharmacological properties, including its anticancer and antiviral effects. Several studies have shown that BMH-21 has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMH-21 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer properties, BMH-21 has also been studied for its antiviral effects. Studies have shown that BMH-21 has potent antiviral activity against several viruses, including HIV, influenza, and Zika virus. BMH-21 has been shown to inhibit viral replication and reduce viral load in animal models.
属性
IUPAC Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-13-25(23(27)20-12-7-6-9-16(20)2)15-19-14-18-11-8-10-17(3)21(18)24-22(19)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZDOIUIDOVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
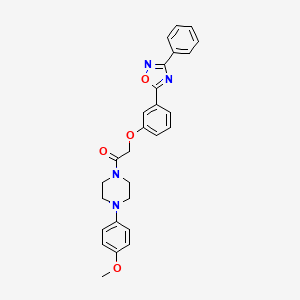
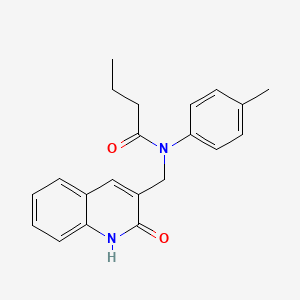
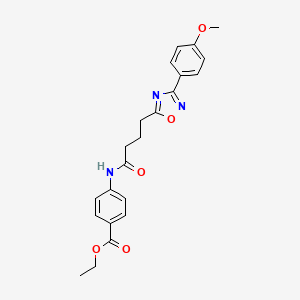
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)
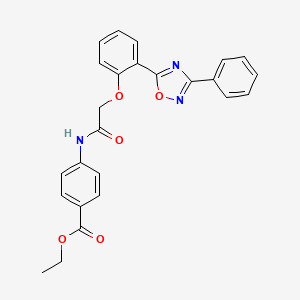

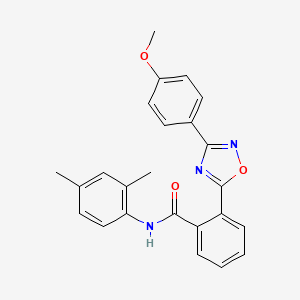

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
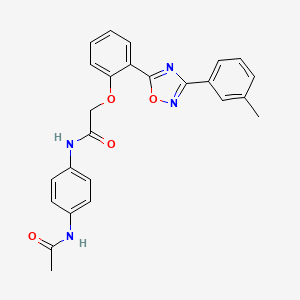

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)
